
コルチコスタチン
説明
Corticostatin is a neuropeptide with strong structural similarity to somatostatin. It binds to all known somatostatin receptors, and shares many pharmacological and functional properties with somatostatin, including the depression of neuronal activity .
Synthesis Analysis
The synthesis of cortistatin A and related structures has been improved and the underlying logic and evolution of strategy have been provided. The highly functionalized cortistatin A-ring embedded with a key heteroadamantane was synthesized by a simple and scalable five-step sequence .
Molecular Structure Analysis
Corticostatin has a strong structural similarity to somatostatin. Both peptides belong to the same family. It binds to all known somatostatin receptors .
Chemical Reactions Analysis
The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .
科学的研究の応用
炎症性および線維化疾患における治療的応用
コルチコスタチンは、炎症性疾患、自己免疫疾患、線維症、および疼痛疾患の治療のための有望な治療因子として登場しました . 新しいコルチコスタチンベースの前駆体薬物製剤が開発されました。これは、トランスフォーミング増殖因子-β1の潜伏期関連タンパク質によって提供される分子シールドと、メタロプロテイナーゼによって特異的に認識される切断部位を含みます . この潜伏型コルチコスタチンは、敗血症、炎症性腸疾患、強皮症、肺線維症などの重篤な疾患に対する高い有効性を示しました .
神経ペプチドの応用
コルチコスタチンは、ソマトスタチンと高い構造的および配列的相同性を共有する環状神経ペプチドです . これは、すべてのソマトスタチン受容体Sst1–Sst5と相互作用します 。これは、さまざまな神経科学的用途に活用される可能性があります。
妊娠における応用
コルチコスタチンペプチドは、母体および胎児ウサギ組織に見出されており、その濃度は妊娠の進展とともに変化します . これは、妊娠中にコルチコスタチンが生理学的役割を果たしている可能性を示唆しています .
免疫学における応用
コルチコスタチンは、好中球、マクロファージ、単球に局在化しています . これは、免疫学の分野、特にこれらの細胞型の研究における潜在的な応用を示唆しています .
内分泌学における応用
コルチコスタチンペプチドは、ACTHの結合を阻害します 。これは、内分泌学の分野、特に視床下部-下垂体-副腎軸の調節における潜在的な応用を示唆しています .
パーキンソン病治療における応用
将来の方向性
作用機序
Target of Action
Corticostatin, also known as Corticostatin-14 (CST-14), is a cyclic neuropeptide that can bind to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor . It is also known to interact with Mas-related G protein-coupled receptor-X2 (MRGPRX2), which plays a significant role in neuro-immune interaction . These receptors are its primary targets, and they play crucial roles in various biological activities.
Mode of Action
Corticostatin interacts with its targets, leading to several biological activities. These include the inhibition of Adrenocorticotropic hormone (ACTH) binding, stimulation of L-type calcium channels, monocyte chemotaxis, and degranulation of mast cells with the release of histamine . Furthermore, it has been found to produce antidepressant-like effects via mediating ghrelin and GABA A receptor signaling pathway .
Biochemical Pathways
Corticostatin affects multiple biochemical pathways. It inhibits ACTH binding, which is part of the hypothalamic-pituitary-adrenal (HPA) axis, a major part of the body’s stress response system . It also stimulates L-type calcium channels, which play a role in various cellular functions, including muscle contraction and neurotransmitter release . Additionally, it influences the kynurenine pathway, which is involved in the production of several neuroactive substances .
Pharmacokinetics
Like other peptides, it is expected to be absorbed in the digestive tract, distributed throughout the body, metabolized by enzymes, and excreted through the kidneys . These properties can impact the bioavailability of Corticostatin, affecting its efficacy and duration of action.
Result of Action
The molecular and cellular effects of Corticostatin’s action are diverse due to its interaction with multiple targets. It inhibits ACTH binding, leading to changes in the body’s stress response . It also stimulates L-type calcium channels, affecting cellular functions like muscle contraction and neurotransmitter release . Furthermore, it induces monocyte chemotaxis and mast cell degranulation, influencing immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Corticostatin. For instance, stress can cause adaptation changes in the endocrine system, affecting the function of hormones like Corticostatin . Additionally, diet components can influence the level of cortisol, a hormone related to Corticostatin, affecting its action . Therefore, factors like stress levels and diet can significantly impact the effectiveness of Corticostatin.
生化学分析
Biochemical Properties
Corticostatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, corticostatin binds to somatostatin receptors, growth hormone-releasing peptide receptors, and Mas-related gene 2 receptors . These interactions are crucial for its biological activities, such as inhibiting ACTH binding and stimulating L-type calcium channels .
Cellular Effects
Corticostatin exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, corticostatin inhibits the proliferation of human umbilical vein endothelial cells and selectively inhibits CDK8 and CDK19 kinases . These actions contribute to its anti-angiogenic and anti-leukemic properties .
Molecular Mechanism
The molecular mechanism of corticostatin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Corticostatin binds to somatostatin receptors and other related receptors, leading to the inhibition of ACTH binding and stimulation of L-type calcium channels . Additionally, corticostatin selectively inhibits CDK8 and CDK19 kinases, which are associated with the Mediator complex . This inhibition results in the up-regulation of super-enhancer-associated genes in acute myeloid leukemia cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of corticostatin change over time. Corticostatin’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that corticostatin can inhibit the growth of acute myeloid leukemia cells in in vivo mouse models . The long-term effects of corticostatin on cellular function include selective up-regulation of super-enhancer-associated genes, contributing to its anti-leukemic activity .
Dosage Effects in Animal Models
The effects of corticostatin vary with different dosages in animal models. At lower doses, corticostatin exhibits anti-angiogenic and anti-leukemic properties without significant toxic or adverse effects . At higher doses, corticostatin may cause toxic effects, including disruption of normal cellular functions and potential adverse effects on various tissues .
Metabolic Pathways
Corticostatin is involved in several metabolic pathways, including those related to its interactions with enzymes and cofactors. Corticostatin’s inhibition of CDK8 and CDK19 kinases affects metabolic flux and metabolite levels in acute myeloid leukemia cells . These interactions contribute to its anti-leukemic activity by selectively up-regulating super-enhancer-associated genes .
Transport and Distribution
Corticostatin is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to somatostatin receptors and other related receptors, which facilitate its localization and accumulation in specific tissues . Corticostatin’s distribution within cells and tissues is crucial for its biological activities, including its anti-angiogenic and anti-leukemic properties .
Subcellular Localization
Corticostatin’s subcellular localization is essential for its activity and function. It is localized to neutrophils, macrophages, and monocytes, where it exerts its biological effects . Corticostatin’s targeting signals and post-translational modifications direct it to specific compartments or organelles, contributing to its role in inhibiting ACTH binding and stimulating L-type calcium channels .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C167H257N47O46/c1-87(2)75-113(150(245)200-112(164(259)260)59-63-131(227)228)203-153(248)120-48-31-73-213(120)162(257)117(77-95-37-16-13-17-38-95)205-138(233)93(11)188-142(237)107(56-60-128(221)222)192-137(232)92(10)189-152(247)119(86-215)207-148(243)109(58-62-130(225)226)197-151(246)116(81-132(229)230)202-147(242)108(57-61-129(223)224)193-136(231)91(9)187-125(218)83-184-141(236)115(80-124(173)217)204-154(249)121-49-32-74-214(121)163(258)118(78-96-52-54-98(216)55-53-96)206-159(254)134(89(5)6)208-149(244)104(43-22-26-66-170)198-158(253)135(90(7)8)210-156(251)123-51-34-72-212(123)161(256)111(47-30-70-182-167(178)179)199-145(240)106(46-29-69-181-166(176)177)196-144(239)103(42-21-25-65-169)195-143(238)102(41-20-24-64-168)190-126(219)85-186-157(252)133(88(3)4)209-155(250)122-50-33-71-211(122)160(255)110(44-23-27-67-171)191-127(220)84-185-140(235)114(79-97-82-183-101-40-19-18-39-99(97)101)201-146(241)105(45-28-68-180-165(174)175)194-139(234)100(172)76-94-35-14-12-15-36-94/h12-19,35-40,52-55,82,87-93,100,102-123,133-135,183,215-216H,20-34,41-51,56-81,83-86,168-172H2,1-11H3,(H2,173,217)(H,184,236)(H,185,235)(H,186,252)(H,187,218)(H,188,237)(H,189,247)(H,190,219)(H,191,220)(H,192,232)(H,193,231)(H,194,234)(H,195,238)(H,196,239)(H,197,246)(H,198,253)(H,199,240)(H,200,245)(H,201,241)(H,202,242)(H,203,248)(H,204,249)(H,205,233)(H,206,254)(H,207,243)(H,208,244)(H,209,250)(H,210,251)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,259,260)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t91-,92-,93-,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,133-,134-,135-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKALIGRYJXFMNS-XBDDSDALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CC=CC=C9)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CC=CC=C9)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C167H257N47O46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3659.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68563-24-6, 103220-14-0 | |
| Record name | Acth (7-38) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068563246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corticostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103220140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


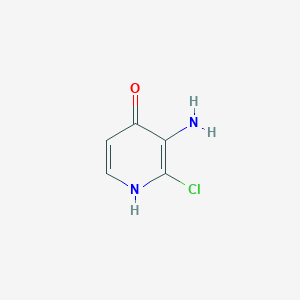
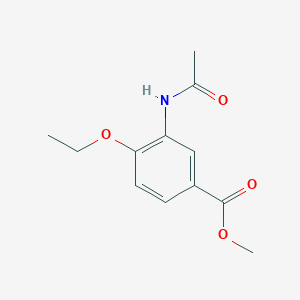
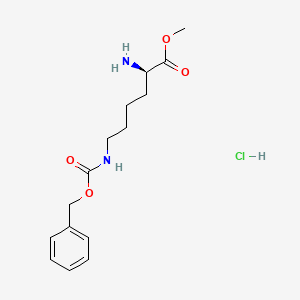
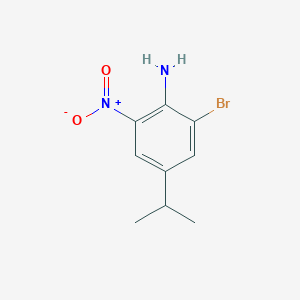
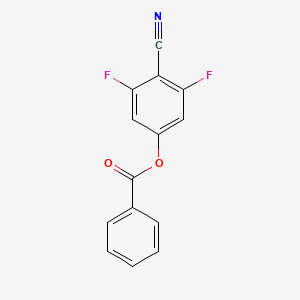

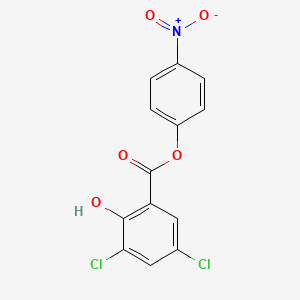

![Naphtho[1,8-cd]-1,2-dithiole-3-carboxaldehyde](/img/structure/B1506303.png)
![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)

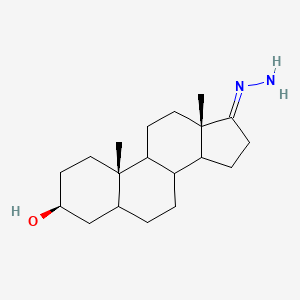
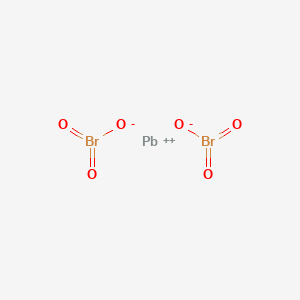
![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1506322.png)
